

Spectroscopic Data of sec-Butyl Disulfide: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *sec-Butyl Disulfide*

Cat. No.: *B146182*

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Introduction

sec-Butyl disulfide (C₈H₁₈S₂) is an organosulfur compound that plays a role in various chemical and biological processes.^{[1][2]} Its structural elucidation and quality control rely heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive analysis of the spectroscopic data of **sec-butyl disulfide**, offering insights into the interpretation of its spectra and outlining field-proven methodologies for data acquisition. Understanding the spectroscopic signature of this molecule is paramount for researchers in fields ranging from flavor chemistry to drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For **sec-butyl disulfide**, both ¹H and ¹³C NMR provide critical information for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum of **sec-butyl disulfide** is characterized by distinct signals corresponding to the chemically non-equivalent protons in the two sec-butyl groups. Due to the chiral center at the carbon atom bonded to sulfur, the adjacent methylene protons are diastereotopic, leading to a more complex splitting pattern than might be initially expected.

Key Features of the ^1H NMR Spectrum:

- Methyl Protons ($\text{CH}_3\text{-CH}_2$): A triplet signal appears for the terminal methyl groups.
- Methylene Protons ($\text{CH}_3\text{-CH}_2$): A multiplet arises from the methylene protons, which are coupled to both the adjacent methyl and methine protons.
- Methine Proton (CH-S): A multiplet is observed for the methine proton, coupled to the neighboring methyl and methylene protons.
- Methyl Protons ($\text{CH}_3\text{-CH}$): A doublet corresponds to the methyl group attached to the chiral center.

Table 1: Predicted ^1H NMR Chemical Shifts and Multiplicities for **sec-Butyl Disulfide**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
CH_3 (terminal)	~ 0.9	Triplet
CH_2	~ 1.5	Multiplet
CH (methine)	~ 2.7	Multiplet
CH_3 (on chiral center)	~ 1.3	Doublet

Note: Predicted values are based on standard chemical shift tables and may vary slightly depending on the solvent and instrument used.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. For the symmetric **sec-butyl disulfide**, four distinct signals are expected, corresponding to the four different carbon environments in one sec-butyl group.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **sec-Butyl Disulfide**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
CH ₃ (terminal)	~11
CH ₂	~21
CH ₃ (on chiral center)	~30
CH (methine)	~45

Note: Predicted values are based on standard chemical shift databases and may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Absorptions for **sec-Butyl Disulfide**:

- C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds in the alkyl groups.
- C-H Bending: Absorptions in the 1350-1480 cm⁻¹ region correspond to the bending vibrations of the C-H bonds.
- S-S Stretching: A weak absorption band in the region of 400-500 cm⁻¹ is indicative of the disulfide bond stretching vibration. This peak can sometimes be difficult to observe.
- C-S Stretching: A weak to medium absorption between 600 and 800 cm⁻¹ is attributed to the C-S stretching vibration.

Table 3: Key IR Absorption Frequencies for **sec-Butyl Disulfide**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H Stretch (sp ³)	2850-3000	Strong
C-H Bend	1350-1480	Medium
C-S Stretch	600-800	Weak-Medium
S-S Stretch	400-500	Weak

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

For **sec-butyl disulfide** (molecular weight: 178.4 g/mol), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M^+) at m/z 178.^[1] The fragmentation pattern is typically dominated by cleavage of the C-S and S-S bonds.

Expected Key Fragments in the Mass Spectrum:

- m/z 178: Molecular ion $[C_8H_{18}S_2]^+$
- m/z 121: Loss of a sec-butyl radical $\bullet C_4H_9$
- m/z 89: $[C_4H_9S]^+$ fragment
- m/z 57: sec-Butyl cation $[C_4H_9]^+$ ^[1]
- m/z 41: Allyl cation $[C_3H_5]^+$ ^[1]
- m/z 29: Ethyl cation $[C_2H_5]^+$ ^[1]

Table 4: Significant Mass Spectrometry Fragments for **sec-Butyl Disulfide**

m/z	Relative Intensity	Proposed Fragment
178	Low	$[\text{C}_8\text{H}_{18}\text{S}_2]^+\bullet$ (Molecular Ion)
122	Moderate	$[\text{C}_4\text{H}_{10}\text{S}_2]^+\bullet$
57	High	$[\text{C}_4\text{H}_9]^+$
41	Moderate	$[\text{C}_3\text{H}_5]^+$
29	Moderate	$[\text{C}_2\text{H}_5]^+$

Experimental Protocols

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of **sec-butyl disulfide** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to ensure optimal resolution and lineshape.
 - Set the appropriate spectral width and acquisition time for both ^1H and ^{13}C experiments.
- Data Acquisition:
 - Acquire the ^1H spectrum using a standard pulse sequence.
 - Acquire the ^{13}C spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.

- Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the ^1H signals and determine the multiplicities.

Infrared (IR) Spectroscopy

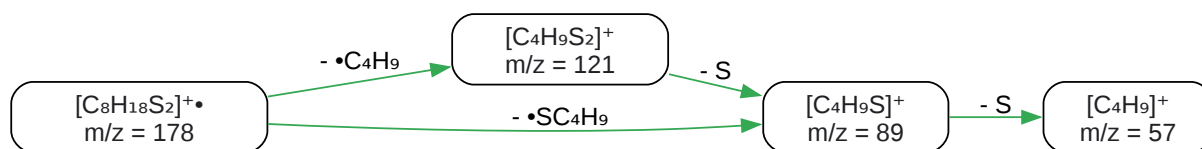
- Sample Preparation:
 - For neat liquid analysis, place a drop of **sec-butyl disulfide** between two KBr or NaCl plates.
 - Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more straightforward analysis of the liquid sample.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
- Data Acquisition:
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the characteristic absorption bands.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **sec-butyl disulfide** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrument Setup:
 - Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
 - Install an appropriate GC column (e.g., a non-polar DB-5ms column).
 - Set the GC oven temperature program to ensure good separation from any impurities.
 - Set the MS to operate in Electron Ionization (EI) mode at 70 eV.
- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the prepared solution into the GC.
 - The GC will separate the components of the sample, and the eluting compounds will be introduced into the MS for ionization and analysis.
- Data Processing:
 - The software will generate a total ion chromatogram (TIC) and individual mass spectra for each eluting peak.
 - Identify the peak corresponding to **sec-butyl disulfide** based on its retention time.
 - Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

Visualizations

Caption: Molecular structure of **sec-butyl disulfide**.



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Sources

- 1. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
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